molecular formula C8H8F3NS B13929142 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine

Katalognummer: B13929142
Molekulargewicht: 207.22 g/mol
InChI-Schlüssel: KFYMGPSNSLNQSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a tetrahydrothieno[3,2-C]pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine can be achieved through several methods. One common approach involves the trifluoromethylation of a suitable precursor. For example, the trifluoromethylation of 4-iodobenzene can be used to prepare 4-(Trifluoromethyl)pyridine . Another method involves the reaction of pentafluoropyridine with the CF3S¯ anion, generated from F2C=S or its trimer, and cesium fluoride at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve high-temperature vapor-phase reactions with transition metal-based catalysts such as iron fluoride. This method allows for the simultaneous chlorination and fluorination of the precursor, resulting in the desired product in good yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic substitution, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophilic CF3 sources such as Togni Reagent I for trifluoromethylation, and various oxidizing and reducing agents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated derivatives, while oxidation and reduction reactions yield oxidized and reduced forms of the compound, respectively .

Wissenschaftliche Forschungsanwendungen

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific ring structure and the presence of the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H8F3NS

Molekulargewicht

207.22 g/mol

IUPAC-Name

2-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C8H8F3NS/c9-8(10,11)7-3-5-4-12-2-1-6(5)13-7/h3,12H,1-2,4H2

InChI-Schlüssel

KFYMGPSNSLNQSL-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=C1SC(=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.